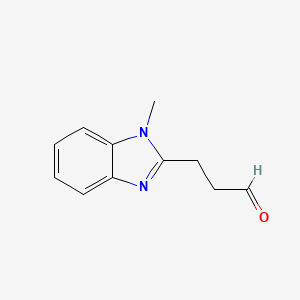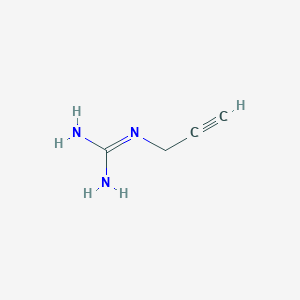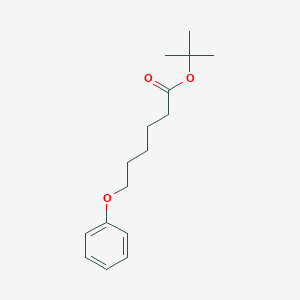![molecular formula C8H11NO2 B13887199 {6-methyl-4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanol](/img/structure/B13887199.png)
{6-methyl-4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{6-methyl-4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanol is a heterocyclic compound that features a unique structure combining a cyclopentane ring with an oxazole ring
Métodos De Preparación
The synthesis of {6-methyl-4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile in the presence of a sodium alkoxide solution, such as sodium ethoxide or sodium methoxide . This reaction proceeds through a cyclocondensation mechanism, leading to the formation of the desired heterocyclic structure.
Análisis De Reacciones Químicas
{6-methyl-4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced cyclopentane derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the cyclopentane or oxazole rings are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is being investigated for its use in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of {6-methyl-4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparación Con Compuestos Similares
{6-methyl-4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanol can be compared with other similar heterocyclic compounds, such as:
Cyclopenta[b]pyridine derivatives: These compounds share a similar cyclopentane ring structure but differ in the heterocyclic ring attached.
Pyrrolopyrazine derivatives: These compounds contain a pyrrole and pyrazine ring, showing diverse biological activities, including antimicrobial and anticancer properties.
Propiedades
Fórmula molecular |
C8H11NO2 |
|---|---|
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
(6-methyl-5,6-dihydro-4H-cyclopenta[d][1,2]oxazol-3-yl)methanol |
InChI |
InChI=1S/C8H11NO2/c1-5-2-3-6-7(4-10)9-11-8(5)6/h5,10H,2-4H2,1H3 |
Clave InChI |
AODHSYFCUIHDOQ-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC2=C1ON=C2CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-chloro-3-isopropyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13887130.png)
![tert-butyl N-[1-[(2-bromoacetyl)-cyclopentylamino]propan-2-yl]carbamate](/img/structure/B13887138.png)

![[(1R,3R,5R)-2-azabicyclo[3.1.0]hexan-3-yl]methanol;hydrochloride](/img/structure/B13887157.png)
![5-hydroxy-2-[3-(6-methoxypyrazin-2-yl)phenyl]-1H-pyrimidin-6-one](/img/structure/B13887162.png)
![4-bromo-2-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B13887170.png)
![4-azido-2-hydroxy-N-[(3,4,5,6-tetrahydroxyoxan-2-yl)methyl]benzamide](/img/structure/B13887175.png)





